(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
CAS No.: 82911-78-2
Cat. No.: VC21537287
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82911-78-2 |
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Molecular Formula | C19H19NO5 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 |
Standard InChI Key | QQQVLIVWQMWACQ-KRWDZBQOSA-N |
Isomeric SMILES | COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a protected form of L-serine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the carboxylic acid function is converted to a methyl ester. This protection strategy is fundamentally important for controlling reactivity during peptide synthesis and other chemical transformations .
The compound features three key functional groups:
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The Fmoc protecting group at the N-terminus
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A methyl ester at the C-terminus
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A free hydroxyl group on the serine side chain
This specific arrangement allows for selective chemical manipulations in complex synthesis pathways and provides a foundation for numerous biotechnological applications .
Physical and Chemical Properties
The physical and chemical properties of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 82911-78-2 |
Molecular Formula | C19H19NO5 |
Molecular Weight | 341.36 g/mol |
Physical State (20°C) | White to off-white powder |
Melting Point | 128-130°C |
Optical Rotation | +7 ~ +11° (c=1.1, CHCl3) |
Density | 1.285±0.06 g/cm³ (Predicted) |
Boiling Point | 579.4±45.0°C (Predicted) |
pKa | 10.07±0.46 (Predicted) |
Index of Refraction | 1.595 |
This compound exhibits chirality with a specific optical rotation, confirming its stereochemical purity. The compound is stable at room temperature but should be stored in a cool, dry place for long-term preservation .
Synthesis Methods
The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate typically follows a multi-step process starting from L-serine. One established synthetic route involves:
Applications in Biochemical Research
Peptide Synthesis
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate serves as a key building block in solid-phase peptide synthesis. The Fmoc protection strategy allows for selective deprotection under mild basic conditions (typically piperidine in DMF), making it compatible with various side-chain protecting groups .
The compound is particularly valuable in the synthesis of:
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Bioactive peptides
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Peptide libraries for drug discovery
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Enzyme substrates and inhibitors
Drug Development
In pharmaceutical research, this compound plays a critical role in developing new therapeutic candidates:
Application | Details | Therapeutic Area |
---|---|---|
Neurological Drug Design | Used to modify amino acids for enhanced blood-brain barrier permeability | Central nervous system disorders |
Peptide-Based Drugs | Enables precise construction of peptide therapeutics | Various including cancer and infectious diseases |
Prodrug Design | Facilitates the creation of serine-based prodrugs | Improved drug delivery systems |
The hydroxyl side chain of serine provides a valuable functional handle for further modifications, enabling the creation of diverse drug candidates .
Bioconjugation
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is utilized in bioconjugation processes to create:
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Targeted drug delivery systems
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Imaging agents
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Biomolecule-surface attachments
The compound's reactive sites allow for controlled attachment to various biological and synthetic molecules, making it valuable for developing sophisticated biomedical technologies.
Protein Engineering
In protein engineering applications, this compound enables:
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Site-specific protein modifications
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Introduction of post-translational modification mimetics
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Enhanced protein stability
Research has demonstrated that serine side-chains are strategic sites of post-translational modifications, making Fmoc-protected serine derivatives particularly valuable for studying and manipulating these processes .
Analytical Chemistry
In analytical applications, the compound is employed to:
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Develop protein-specific probes
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Create chiral separation media
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Study enzyme-substrate interactions
Spectroscopic Characterization
NMR Spectroscopy
NMR spectroscopy provides crucial structural information about (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate. The compound has distinctive signals in both 1H and 13C NMR spectra:
In 1H NMR analysis, key signals include:
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α-proton at approximately 4.3-4.6 ppm
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Methylene protons of the serine side chain at 3.8-4.1 ppm
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Methyl ester protons at approximately 3.7 ppm
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Aromatic protons of the Fmoc group in the 7.2-7.8 ppm region
These spectral characteristics provide definitive confirmation of the compound's structure and purity.
IR Spectroscopy
IR spectroscopy reveals characteristic absorption bands including:
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N-H stretching at approximately 3300-3400 cm-1
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Carbonyl stretching at approximately 1700-1750 cm-1 (ester and carbamate)
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O-H stretching at approximately 3200-3500 cm-1 (broad)
Research Applications and Recent Developments
Recent research has expanded the applications of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate in several cutting-edge areas:
Chlorophyll-Amino Acid Conjugates
The compound has been utilized in the synthesis of chlorophyll-amino acid conjugates, where it acts as a chromo/fluorophore modified protein that efficiently emits visible to near-infrared light. These conjugates have potential applications in bioimaging and photodynamic therapy .
Mucin-Related O-linked Glycopeptides
As detailed in research findings, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate serves as an alcohol acceptor in glycosylation reactions to produce small mucin-related O-linked glycopeptides. This application is significant for research into glycobiology and the development of glycoprotein mimetics .
Serine Derivative Libraries
Recent studies have described the design and synthesis of serine derivative libraries using Fmoc-L-serine derivatives as starting materials. These libraries have been screened for various biological activities, including enzyme inhibition and receptor binding .
A typical synthetic route for these derivatives involves:
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